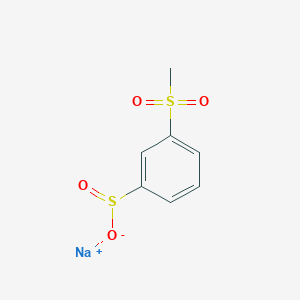
Sodium 3-(methylsulfonyl)benzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Metilsulfonil)bencenosulfinato de sodio: es un compuesto organosulfurado con la fórmula molecular C₇H₇NaO₄S₂. Es una sal de sodio de un derivado de ácido sulfínico y se utiliza como un versátil bloque de construcción en la síntesis orgánica. Este compuesto es conocido por su capacidad de participar en diversas reacciones químicas, lo que lo hace valioso en la síntesis de compuestos organosulfurados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 3-(metilsulfonil)bencenosulfinato de sodio se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de cloruro de 3-(metilsulfonil)bencenosulfonilo con sulfito de sodio en condiciones básicas. La reacción generalmente procede de la siguiente manera: [ \text{Cloruro de 3-(metilsulfonil)bencenosulfonilo} + \text{Sulfito de sodio} \rightarrow \text{3-(Metilsulfonil)bencenosulfinato de sodio} + \text{subproductos} ]
Métodos de producción industrial: La producción industrial de sulfinatos de sodio, incluido el 3-(metilsulfonil)bencenosulfinato de sodio, a menudo implica reacciones a gran escala utilizando rutas sintéticas similares. El proceso puede incluir pasos de purificación como recristalización o cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-(metilsulfonil)bencenosulfinato de sodio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar ácidos sulfónicos.
Reducción: Puede reducirse para formar sulfuros.
Sustitución: Puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o alcoholes pueden reaccionar con 3-(metilsulfonil)bencenosulfinato de sodio en condiciones básicas.
Productos principales:
Oxidación: Ácidos sulfónicos.
Reducción: Sulfuros.
Sustitución: Diversos compuestos organosulfurados sustituidos.
Aplicaciones Científicas De Investigación
El 3-(metilsulfonil)bencenosulfinato de sodio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos organosulfurados complejos, incluidas sulfonamidas, sulfonas y tiosulfonatos.
Biología: Se utiliza en el estudio de vías biológicas que involucran compuestos que contienen azufre.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(metilsulfonil)bencenosulfinato de sodio implica su capacidad de actuar como nucleófilo o electrófilo en varias reacciones químicas. Puede formar enlaces covalentes con otras moléculas, lo que lleva a la formación de nuevos compuestos. Los objetivos moleculares y las vías involucradas dependen de la reacción y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
Compuestos similares:
- Bencenosulfinato de sodio
- P-toluenosulfinato de sodio
- Metanosulfinato de sodio
Comparación: El 3-(metilsulfonil)bencenosulfinato de sodio es único debido a la presencia de grupos sulfonilo y sulfinato, lo que le proporciona una reactividad distinta en comparación con otros sulfinatos de sodio. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas, lo que lo convierte en un reactivo valioso en la síntesis orgánica .
Propiedades
Fórmula molecular |
C7H7NaO4S2 |
|---|---|
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
sodium;3-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-3-6(5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
DKFNMURPZKZELM-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



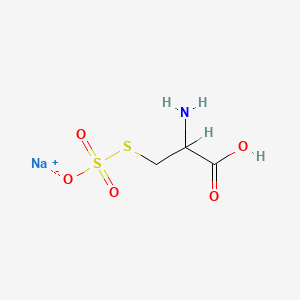
![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)

![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)
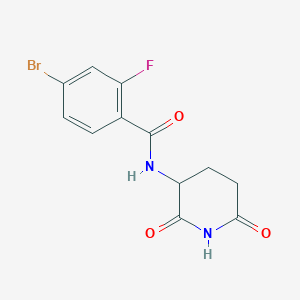
![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)
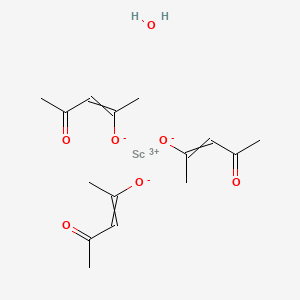
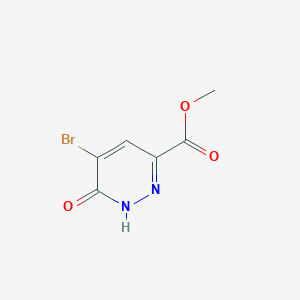
![Methyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503697.png)
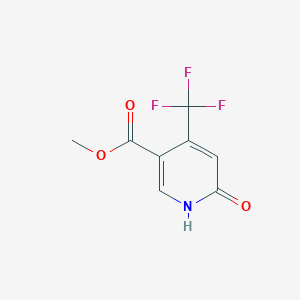
![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
![1-{2-[(2-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503718.png)
